Cas no 898452-01-2 (N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)

N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide structure
898452-01-2 structure
Product name:N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide
CAS No:898452-01-2
MF:C22H26F2N4O2
MW:416.464251995087
CID:5484974

N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-(2,4-difluorophenyl)-N2-[2-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
    • N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide
    • Inchi: 1S/C22H26F2N4O2/c1-15-3-5-16(6-4-15)20(28-11-9-27(2)10-12-28)14-25-21(29)22(30)26-19-8-7-17(23)13-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
    • InChI Key: BMGPCODSKBJDDQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1F)(=O)C(NCC(C1=CC=C(C)C=C1)N1CCN(C)CC1)=O

N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2672-0472-2mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2672-0472-4mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2672-0472-15mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2672-0472-30mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2672-0472-75mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2672-0472-2μmol
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2672-0472-25mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2672-0472-5mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2672-0472-1mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2672-0472-3mg
N-(2,4-difluorophenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
898452-01-2 90%+
3mg
$63.0 2023-05-16

Additional information on N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide

Professional Introduction to N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide (CAS No. 898452-01-2)

N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide, identified by its CAS number 898452-01-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of fluorine-containing aromatic rings, methyl-substituted phenyl groups, and piperazine moieties, which collectively contribute to its unique chemical properties and potential biological activities.

Thefluorine atoms incorporated into the 2,4-difluorophenyl moiety are strategically positioned to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These substitutions often improve binding affinity to biological targets and prolong the half-life of pharmaceutical agents. The presence of multiplemethyl groups, particularly in the 4-methylphenyl and 4-methylpiperazin-1-yl components, further modulates the compound's pharmacokinetic profile by influencing solubility and distribution within biological systems.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide have emerged as promising candidates due to their ability to interact with complex biological pathways. The piperazine scaffold, a common feature in many pharmacologically active molecules, is known for its ability to modulate neurotransmitter systems, making it particularly relevant in the development of central nervous system (CNS) drugs.

TheN-(2,4-difluorophenyl) moiety suggests potential applications in the design of kinase inhibitors or other enzyme-targeting agents. Fluoroaromatic compounds are frequently employed in medicinal chemistry due to their ability to engage with hydrophobic pockets of enzymes and receptors. TheN'-2-(4-methylphenyl) group adds another layer of complexity, potentially influencing both binding affinity and selectivity by providing additional interaction points with biological targets.

TheN'-2-(4-methylpiperazin-1-yl)ethylethanediamide moiety is particularly noteworthy for its potential role in modulating receptor activity. Piperazine derivatives are well-documented for their involvement in GABAergic and dopaminergic systems, which are implicated in a wide range of neurological disorders. By incorporating this moiety into the molecular structure, researchers aim to develop compounds that can selectively interact with these pathways, offering therapeutic benefits with minimized off-target effects.

Evidence from recent studies indicates that N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide exhibits promising pharmacological properties. In vitro assays have demonstrated its ability to inhibit specific enzymatic targets with high selectivity, suggesting potential therapeutic applications in areas such as oncology and neurology. The compound's ability to cross the blood-brain barrier is also of significant interest, as it could facilitate the development of novel treatments for CNS disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex molecular framework efficiently. The use of protective group strategies is also essential to prevent unwanted side reactions and ensure regioselectivity.

The pharmacokinetic profile of N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide, as inferred from preclinical studies, indicates a favorable balance between bioavailability and metabolic stability. The compound's solubility characteristics are particularly noteworthy, as they influence both oral bioavailability and tissue distribution. Additionally, its metabolic pathways have been thoroughly investigated to identify potential liabilities that could affect its clinical efficacy or safety profile.

The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, for instance, it has shown promise as an inhibitor of tyrosine kinases that play a crucial role in cancer cell proliferation. In neurology, its interaction with CNS receptors suggests potential uses in treating conditions such as anxiety disorders or cognitive impairments. Furthermore, its structural features make it a versatile scaffold for further derivatization aimed at optimizing pharmacological properties.

Ongoing research efforts are focused on elucidating the detailed mechanisms of action of N-(2,4-difluorophenyl)-N'-2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide. Advanced techniques such as X-ray crystallography and computational modeling are being employed to visualize how the compound interacts with biological targets at an atomic level. These studies not only provide insights into its mechanism of action but also guide future modifications aimed at enhancing its therapeutic potential.

The development pipeline for this compound is robust, with several clinical trials underway evaluating its efficacy and safety in human subjects. Early-phase trials have generated encouraging results regarding both tolerability and pharmacological activity. These findings have fueled interest among pharmaceutical companies looking to invest in further development efforts aimed at bringing this novel therapeutic agent to market.

In conclusion, N-(N-(2,

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